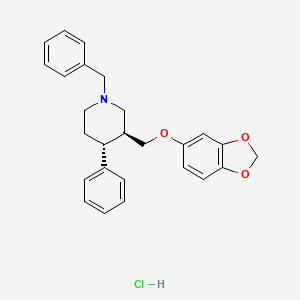

Defluoro N-Benzyl Paroxetine Hydrochloride

Overview

Description

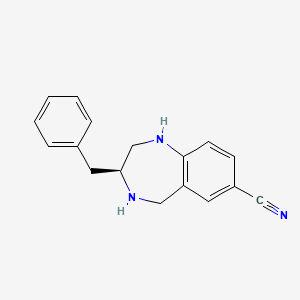

Defluoro N-Benzyl Paroxetine Hydrochloride (DBPH) is a synthetic compound that is used in a variety of scientific applications, including drug synthesis, peptide synthesis, and biochemistry. DBPH is a derivative of the antidepressant paroxetine and has been used in a variety of research studies due to its ability to produce a variety of biochemical and physiological effects.

Scientific Research Applications

Paroxetine Hydrochloride Structure and Applications

Paroxetine Hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor indicated for the treatment of various disorders including depression, generalized anxiety disorder, and panic disorder. The compound's physicochemical properties, spectroscopic data, stability, preparation methods, and chromatographic methods for analysis in pharmaceutical and biological samples have been extensively documented. Its pharmacokinetics, metabolism, and pharmacological effects are also well-understood (Germann, Ma, Han, & Tikhomirova, 2013).

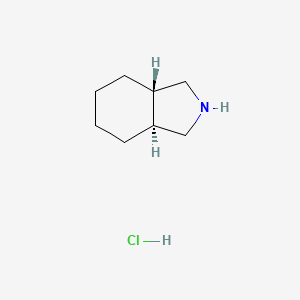

Asymmetric Synthesis of Paroxetine

Research into the asymmetric synthesis of Paroxetine Hydrochloride has been conducted, starting from 4-fluorobenzaldehyde. Notable steps in the synthesis include desymmetrization of glutaric acid bis methyl ester and a unique one-pot reduction-alkylation procedure, providing insights into the stereocenter creation and overall synthesis process (Yu et al., 2000).

Paroxetine and Neonatal Outcomes

Studies have explored the impact of third-trimester exposure to Paroxetine Hydrochloride on neonates. While not significantly increasing teratogenic risk, case reports have suggested neonatal withdrawal symptoms that can persist for up to a month after birth. This research provides a clinical perspective on the implications of Paroxetine use during pregnancy (Costei, Kozer, Ho, Ito, & Koren, 2002).

Intranasal Delivery of Paroxetine Nanoemulsion

The potential of a Paroxetine-loaded nanoemulsion for direct nose-to-brain delivery has been investigated. Due to Paroxetine's poor oral bioavailability resulting from extensive first-pass metabolism, this research aimed at developing a formulation that could bypass these limitations and provide a more direct and efficient way to deliver the drug for the management of depression and anxiety problems (Pandey et al., 2016).

Formal Synthesis of Antidepressants

Research has been conducted on the enantioselective reduction of N-benzyl 4-substituted glutarimides, leading to the formal synthesis of antidepressants like Paroxetine. This work sheds light on the chemical processes involved in the synthesis of these compounds, which could be relevant for the synthesis of Defluoro N-Benzyl Paroxetine Hydrochloride (Kutama, Ahmed, & Jaafaru, 2017).

Safety and Hazards

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO3.ClH/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25;/h1-12,15,22,24H,13-14,16-19H2;1H/t22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLKEJQLNHBFEY-XYOGLKKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747436 | |

| Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1-benzyl-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105813-39-6 | |

| Record name | N-Benzyldefluoroparoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1-benzyl-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLDEFLUOROPAROXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK9WYB5ZUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-2-oxo-N-(4-pyridinylMethyl)-, (3aS,4S,6aR)-](/img/no-structure.png)

![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)